molecular formula C12H17BFNO3 B6230055 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2085307-49-7

6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B6230055
CAS RN: 2085307-49-7
M. Wt: 253.1
InChI Key:
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Description

“6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . The compound is characterized by its high stability, low toxicity, and high reactivity in various transformation processes .


Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound is highly reactive in various transformation processes . It is an important intermediate in organic synthesis, especially in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound is solid in form . Its empirical formula is C13H16BFN2O2 and its molecular weight is 262.09 . The SMILES string is CC1©OB(OC1©C)c2c[nH]c3ncc(F)cc23 and the InChI key is ZFZRLWYWYCQAHD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Copolymers

This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers have potential applications in optoelectronic devices due to their unique optical and electrochemical properties .

Intermediate for Cholinergic Drugs

Similar compounds serve as intermediates in the synthesis of cholinergic drugs which can treat gastrointestinal diseases. This suggests that our compound may also be used in drug synthesis for similar therapeutic applications .

Modulators of mGluR5

Compounds with a similar structure participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5. These modulators are important for treating neurological disorders .

Anti-tumor and Anti-inflammatory Activities

Derivatives of this compound class have been studied for their anti-tumor and anti-inflammatory activities. They could serve as modifiers of allergic and inflammatory responses or as potential inhibitors of retinoic acid-metabolizing enzymes to treat skin diseases and cancer .

Organic Intermediate with Borate and Sulfonamide Groups

The compound is an organic intermediate that can be synthesized through nucleophilic and amidation reactions. It contains borate and sulfonamide groups which are valuable in various chemical synthesis processes .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

It may be used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are important scaffolds in medicinal chemistry for developing new therapeutic agents .

Mechanism of Action

Target of Action

It’s known that boronic esters, such as the one present in this compound, are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boron atom is removed from a molecule, often resulting in the formation of a new carbon-carbon bond . This reaction is typically catalyzed by a transition metal catalyst .

Biochemical Pathways

The compound is involved in the protodeboronation of pinacol boronic esters, a key step in the formal anti-Markovnikov hydromethylation of alkenes . This reaction sequence has been applied to various organic compounds, demonstrating its versatility .

Pharmacokinetics

It’s worth noting that the stability of boronic esters, such as the one present in this compound, can influence their bioavailability . Pinacol boronic esters, in particular, are known for their stability, which can be advantageous in chemical transformations .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the protodeboronation of pinacol boronic esters . This can lead to the synthesis of various organic compounds, including methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of a suitable catalyst is necessary for the protodeboronation reaction to occur . Additionally, the stability of the boronic ester moiety can be affected by exposure to air and moisture .

Future Directions

The compound has potential applications in the field of medicine and biology . It can be used in the construction of stimulus-responsive drug carriers due to its ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the use of a Suzuki coupling reaction between 6-fluoro-2-methoxypyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan. The reaction is catalyzed by a palladium catalyst and takes place in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.", "Starting Materials": [ "6-fluoro-2-methoxypyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 6-fluoro-2-methoxypyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan in a solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 to the reaction mixture.", "Step 3: Add a base such as potassium carbonate to the reaction mixture.", "Step 4: Heat the reaction mixture to a temperature between 80-100°C and stir for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature and then filter off any solids.", "Step 6: Purify the resulting product through column chromatography using a suitable solvent system.", "Step 7: Collect the desired product and confirm its identity using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

2085307-49-7

Product Name

6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula

C12H17BFNO3

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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